molecular formula C13H17NO B2362774 N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine CAS No. 125436-91-1

N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine

Cat. No.: B2362774
CAS No.: 125436-91-1
M. Wt: 203.285
InChI Key: KJJPTKQBMAZLDX-UHFFFAOYSA-N
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Description

The compound N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine is a chemical entity with a complex structure that includes a cyano group, a phenyl ring substituted with a methoxy group, and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine typically involves multiple steps, starting with the preparation of the phenyl ring substituted with a methoxy group. This can be achieved through electrophilic aromatic substitution reactions. The cyano group and the alkyne group are then introduced through nucleophilic substitution and Sonogashira coupling reactions, respectively. The reaction conditions often require the use of palladium catalysts, copper iodide, and bases such as triethylamine .

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine: has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-10-14(2)11-9-12-5-7-13(15-3)8-6-12/h1,5-8H,9-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJPTKQBMAZLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)OC)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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